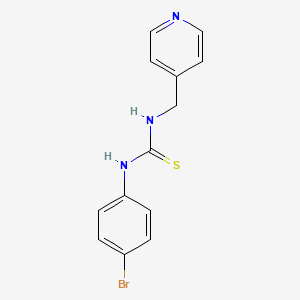
N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea, also known as BPTU, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. BPTU is a thiourea derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea's mechanism of action involves its ability to inhibit PTP1B and SIRT2. PTP1B is an enzyme that negatively regulates insulin signaling, and its inhibition can improve insulin sensitivity and glucose homeostasis. SIRT2 is involved in various cellular processes, including aging and metabolism, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea's biochemical and physiological effects depend on the specific scientific research application. Inhibition of PTP1B can improve insulin sensitivity and glucose homeostasis. Inhibition of SIRT2 can lead to cell cycle arrest and apoptosis in cancer cells. N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea's potential use as a modulator of the immune system can also lead to various biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea's advantages for lab experiments include its ability to selectively inhibit PTP1B and SIRT2, its potential use as an anticancer agent, and its potential use as a modulator of the immune system. However, N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea's limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
For N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea research include the development of more efficient synthesis methods, the identification of new scientific research applications, and the optimization of N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea's pharmacological properties. Additionally, N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea's potential use as a modulator of the immune system warrants further investigation.
Métodos De Síntesis
N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea can be synthesized using different methods, including the reaction of 4-bromobenzoyl chloride with 4-pyridinemethanethiol in the presence of a base such as triethylamine. Another method involves the reaction of 4-bromobenzoyl isothiocyanate with 4-pyridinemethanamine in anhydrous benzene. The synthesis method used can affect the yield and purity of N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea has been studied for its potential use in various scientific research applications, including as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes and obesity. N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea has also been studied as an inhibitor of the human sirtuin 2 (SIRT2), an enzyme involved in various cellular processes, including aging, metabolism, and cancer. Additionally, N-(4-bromophenyl)-N'-(4-pyridinylmethyl)thiourea has been studied for its potential use as an anticancer agent and as a modulator of the immune system.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3S/c14-11-1-3-12(4-2-11)17-13(18)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASUWBRRBNJSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NCC2=CC=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200514 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Bromophenyl)-3-(pyridin-4-ylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5729322.png)

![{4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B5729330.png)
![3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5729338.png)
![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5729343.png)

![N'-[(5-bromo-2-furoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5729362.png)
![ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5729367.png)


![1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5729382.png)
![4-methoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5729387.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5729406.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)